An In-Depth Technical Guide to Ald-Ph-PEG4-bis-PEG4-propargyl: Structure, Properties, and Applications
An In-Depth Technical Guide to Ald-Ph-PEG4-bis-PEG4-propargyl: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of the heterobifunctional linker, Ald-Ph-PEG4-bis-PEG4-propargyl. This molecule is of significant interest in the fields of bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs) due to its unique combination of reactive functionalities and a flexible polyethylene (B3416737) glycol (PEG) spacer.
Core Structure and Functional Components
Ald-Ph-PEG4-bis-PEG4-propargyl is a branched PEG linker featuring three key functional groups: a phenyl-aldehyde, and two terminal propargyl groups. The core structure consists of a central branching point from which a phenyl-aldehyde moiety and two propargyl-terminated polyethylene glycol (PEG) chains extend. The PEG chains, each composed of four ethylene (B1197577) glycol units, enhance the molecule's solubility and provide spatial separation between conjugated molecules.
The phenyl-aldehyde group offers a reactive handle for conjugation to amine-containing molecules through reductive amination, or to hydrazide and aminooxy moieties to form stable hydrazone and oxime linkages, respectively. The two terminal propargyl groups are ready participants in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling efficient and specific ligation to azide-modified molecules.[1][2]
Physicochemical Properties
| Property | Inferred Value/Characteristic |
| Appearance | Expected to be a colorless to pale yellow oil or solid. |
| Solubility | Soluble in water, DMSO, DMF, DCM.[3][4] |
| Stability | Store at -20°C for long-term stability.[5][6] |
| Reactivity | - Aldehyde reacts with amines, hydrazides, and aminooxy groups.[3] |
| - Propargyl groups react with azides via click chemistry.[1][7] |
Applications in Drug Development
The unique trifunctional nature of Ald-Ph-PEG4-bis-PEG4-propargyl makes it a versatile tool in the development of complex bioconjugates.
Antibody-Drug Conjugates (ADCs)
In ADC development, the aldehyde functionality can be used for conjugation to the antibody, either through surface lysines (via reductive amination) or through engineered cysteines after modification. The two propargyl groups can then be used to attach two molecules of a cytotoxic payload that has been modified with an azide (B81097) group. This branched structure allows for the potential to increase the drug-to-antibody ratio (DAR).[5][8]
PROTACs and Molecular Glues
For PROTACs, the linker can bridge an E3 ligase-binding ligand and a target protein-binding ligand. For instance, the aldehyde could be conjugated to one ligand, while the two propargyl groups could react with an azide-modified second ligand, potentially allowing for multivalent or bivalent interactions.
Biomolecule Labeling and Imaging
This linker can also be utilized for the fluorescent labeling and imaging of biomolecules. A fluorescent dye with an azide handle can be attached via click chemistry, and the aldehyde can be used to conjugate the entire construct to a protein or other biomolecule of interest.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an azide-containing molecule to the propargyl groups of Ald-Ph-PEG4-bis-PEG4-propargyl.
Materials:
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Ald-Ph-PEG4-bis-PEG4-propargyl
-
Azide-containing molecule (e.g., payload, dye)
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Copper(II) sulfate (B86663) (CuSO₄)
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Sodium ascorbate (B8700270)
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Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing antibodies)
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Solvent (e.g., DMSO, water, or a mixture)
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Buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Dissolve Ald-Ph-PEG4-bis-PEG4-propargyl in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Dissolve the azide-containing molecule in a compatible solvent to a stock concentration of 10 mM.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
Prepare a 10 mM solution of CuSO₄ in water.
-
-
Conjugation Reaction:
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In a microcentrifuge tube, combine the Ald-Ph-PEG4-bis-PEG4-propargyl solution and the azide-containing molecule solution. A molar excess of the azide molecule may be required depending on the desired degree of conjugation.
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 1 mM.
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of 0.1 mM.
-
Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be preferable for sensitive biomolecules.
-
-
Purification:
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The conjugated product can be purified using standard techniques such as size exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), or dialysis, depending on the nature of the conjugate.
-
Visualizing Workflows and Pathways
Logical Workflow for ADC Synthesis
The following diagram illustrates the logical steps involved in synthesizing an antibody-drug conjugate using Ald-Ph-PEG4-bis-PEG4-propargyl.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 3. Ald-Ph-PEG4-acid, 1309460-27-2 | BroadPharm [broadpharm.com]
- 4. NH-bis(PEG4-Propargyl) | BroadPharm [broadpharm.com]
- 5. Aldehyde-PEG4-bis-PEG4-alkyne | BroadPharm [broadpharm.com]
- 6. Bis-propargyl-PEG4, 126422-58-0 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ald-Ph-PEG4-bis-PEG3-N3 - Immunomart [immunomart.com]
